REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[C:7]([NH:13]C(=O)C(C)(C)C)=[CH:6][N:5]=1)[CH3:3].Cl>>[NH2:13][C:7]1[C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]([N:2]([CH3:1])[CH3:3])=[N:5][CH:6]=1
|
Name
|
2-(N,N-Dimethylamino)-5-(2,2-dimethylpropionamido)-pyridine-4-carboxylic acid
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=C(C(=C1)C(=O)O)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=NC1)N(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |